

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone molecular weight

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Compound of Interest

Compound Name: (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

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An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Executive Summary

This technical guide provides a comprehensive scientific overview of the chemical compound **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust methodology for its synthesis and purification, and establishes a framework for its analytical characterization and validation. Furthermore, this guide explores the potential biological significance of this molecular scaffold by contextualizing it within the broader landscape of related pharmacologically active pyrrole derivatives. All methodologies are presented with causal explanations for experimental choices, ensuring a self-validating and reproducible framework for laboratory application.

Introduction: The Pyrrole-Keto Scaffold

The intersection of the pyrrole ring and the benzophenone core represents a privileged scaffold in medicinal chemistry. Pyrrole-containing compounds are known for a wide range of biological activities.^[1] The methanone linker provides a specific three-dimensional orientation for the aromatic and heteroaromatic rings, which is crucial for molecular recognition and interaction with biological targets. The specific compound, **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**, combines the electron-withdrawing nature of a para-substituted chlorine on the phenyl ring with

the unique electronic and hydrogen-bonding capabilities of the pyrrole moiety. This guide serves to consolidate the known data and provide expert-driven protocols for the synthesis and analysis of this compound, thereby facilitating its exploration as a potential building block in drug discovery programs.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is the precise determination of its physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

The molecular formula for **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** is $C_{11}H_8ClNO$.^{[2][3][4]} This composition yields a molecular weight of approximately 205.64 g/mol.^{[2][3][5]} A summary of its key identifiers and computed properties is presented in Table 1.

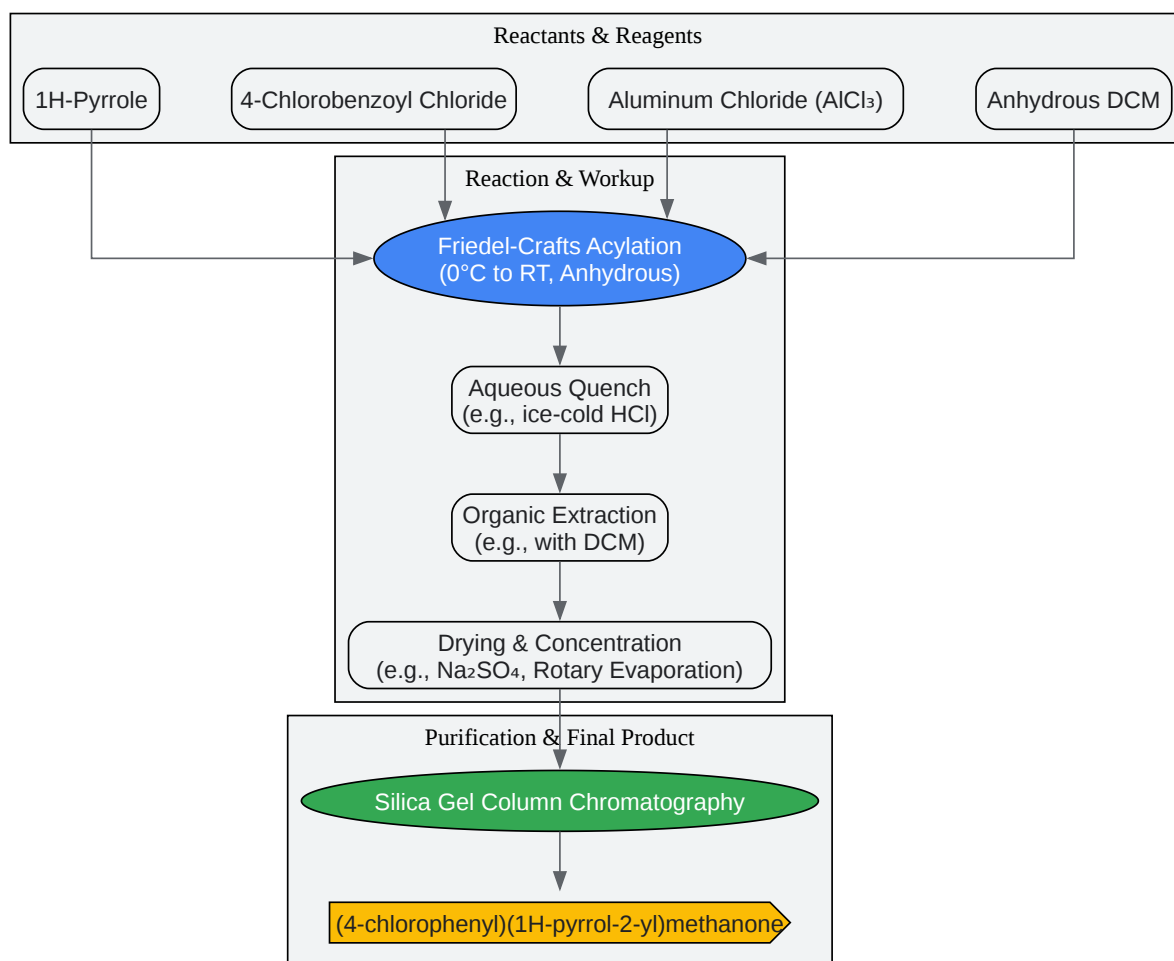
Table 1: Core Properties and Identifiers of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**

Property	Value	Source(s)
IUPAC Name	(4-chlorophenyl)(1H-pyrrol-2-yl)methanone	N/A
CAS Number	13169-71-6	^{[2][3][6]}
Molecular Formula	$C_{11}H_8ClNO$	^{[2][3][4][5][6]}
Molecular Weight	205.64 g/mol	^{[2][3][5][6]}
Exact Mass	205.02944 Da	^{[5][6]}
Topological Polar Surface Area (TPSA)	32.9 Å ²	^[5]
LogP (octanol/water partition coeff.)	2.90	^[6]
InChIKey	YTVORWPYOKKVAM-UHFFFAOYSA-N	^[2]

Synthesis and Purification Protocol

The synthesis of aryl-heteroaryl ketones such as **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** is commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The pyrrole ring is highly activated towards electrophilic substitution, preferentially at the C2 position.

The proposed synthesis workflow is depicted below. The choice of a Lewis acid catalyst like aluminum chloride (AlCl_3) is critical for activating the 4-chlorobenzoyl chloride electrophile. Anhydrous conditions are paramount, as the presence of water would rapidly quench the catalyst and the acyl chloride. The purification via column chromatography is a standard and necessary step to isolate the target compound from reaction byproducts and unreacted starting materials.



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Caption: Proposed workflow for the synthesis of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**.

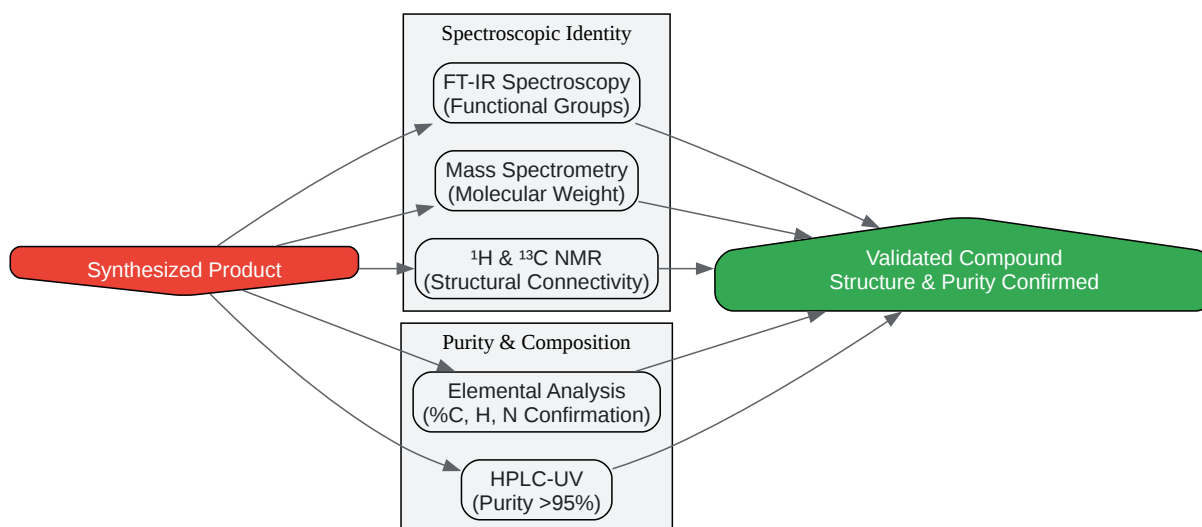
Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
- **Catalyst Addition:** Slowly add aluminum chloride (AlCl_3 , 1.1 equivalents) to the stirred solvent.
- **Acyl Chloride Addition:** In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl_3 suspension at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
- **Nucleophile Addition:** Dissolve 1H-pyrrole (1.2 equivalents) in anhydrous DCM. Add the pyrrole solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
Causality Note: The slow addition and controlled temperature are crucial to manage the exothermic reaction and prevent polymerization of the highly reactive pyrrole.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup and Quenching:** Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl). **Trustworthiness Note:** This step hydrolyzes the aluminum complexes and quenches the reaction. The acidic environment ensures the product remains in the organic phase.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

- Final Product: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent in vacuo to yield the pure **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**.

Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process is a self-validating system where orthogonal techniques provide complementary data to build a complete and trustworthy profile of the molecule.



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Caption: Orthogonal workflow for the analytical validation of the synthesized compound.

4.1 Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically two doublets in the 7.4-7.8 ppm range) and the three protons on the pyrrole ring (in the 6.0-7.0 ppm range). The N-H proton of the pyrrole will appear as a broad singlet at a downfield chemical shift (>8.0 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon signals, including a characteristic signal for the ketone carbonyl carbon (~ 185 - 195 ppm) and various signals for the aromatic and heteroaromatic carbons. Spectroscopic data for similar compounds can be found in the literature.[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should yield a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the exact mass of 205.02944 Da.[\[5\]](#) The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive evidence of its presence. LC-MS can be used to confirm the mass of the purified product.[\[9\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (around 1630 - 1680 cm^{-1}) and an N-H stretch for the pyrrole amine (a broad peak around 3200 - 3400 cm^{-1}).

4.2 Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules.

- Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Validation: The sample is injected and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak. For drug development applications, a purity of $>95\%$ is typically required.

4.3 Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align with the theoretical percentages calculated from the molecular formula $C_{11}H_8ClNO$ (C: 64.25%, H: 3.92%, N: 6.81%) within an acceptable margin of error ($\pm 0.4\%$).

Potential Biological Significance and Applications

While specific biological data for **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** is not extensively published, the core scaffold is present in numerous compounds with significant pharmacological activity. This suggests that the title compound is a valuable intermediate or lead compound for further drug discovery efforts.

- **Anticancer Potential:** Many pyrrole derivatives have been investigated as antineoplastic agents. For instance, a structurally related pyrrole-methanone compound, ARDAP, was identified as a novel tubulin inhibitor with cytostatic effects in breast cancer models.^[10] Other complex nicotinonitrile derivatives containing the 4-chlorophenyl moiety have also demonstrated antitumor activity.^[11] This suggests that the **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** core could serve as a starting point for the development of new anticancer agents.
- **Antimicrobial Activity:** The pyrrole nucleus is a common feature in antimicrobial compounds. The synthesis of various heterocyclic compounds derived from pyrrole-containing scaffolds has been pursued to develop new agents with promising pharmacological activity.^[12] The proven antibacterial properties of related structures indicate that this compound warrants investigation for its potential antimicrobial effects.^[11]
- **General Kinase Inhibition:** The planar nature of the aromatic systems linked by a ketone can mimic the hinge-binding motifs found in many kinase inhibitors. This structural alert makes it a candidate for screening against various kinase families implicated in a multitude of diseases.

Conclusion

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone is a well-defined chemical entity with a molecular weight of 205.64 g/mol. This guide has provided a detailed, scientifically-grounded framework

for its synthesis, purification, and comprehensive analytical validation. The established protocols, rooted in fundamental chemical principles, offer a reliable path for researchers to produce and verify this compound with high purity. Based on the documented biological activities of structurally related molecules, **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** represents a promising scaffold for further exploration in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

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